molecular formula C20H21N3O2S B2765291 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 329795-83-7

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2765291
CAS No.: 329795-83-7
M. Wt: 367.47
InChI Key: FNWMYJYGZFJIOR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine class of heterocyclic molecules, characterized by a sulfur-containing bicyclic core fused with a thiazine ring. The structure includes an acetamide linker connecting the benzothiazinone moiety to a para-substituted phenyl ring bearing a pyrrolidin-1-yl group. Pyrrolidine, a five-membered cyclic amine, introduces steric bulk and basicity, which may influence both pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(13-18-20(25)22-16-5-1-2-6-17(16)26-18)21-14-7-9-15(10-8-14)23-11-3-4-12-23/h1-2,5-10,18H,3-4,11-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWMYJYGZFJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a derivative of benzothiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazine core substituted with a pyrrolidine moiety and an acetamide group. This unique structure contributes to its biological activity.

Property Value
Molecular Formula C16H19N3O2S
Molecular Weight 319.41 g/mol
Solubility Soluble in DMSO and ethanol
Melting Point Not specified

Antimicrobial Activity

Benzothiazine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth and possess antifungal activity. For instance, certain 1,4-benzothiazine derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazine derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, derivatives have been shown to inhibit the growth of breast cancer cells by targeting specific signaling pathways .

Enzyme Inhibition

Benzothiazine compounds are known for their ability to inhibit various enzymes involved in disease processes. The compound may act as an inhibitor of certain proteases or kinases implicated in cancer progression or infectious diseases. For instance, related compounds have demonstrated inhibitory effects on proteases associated with viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites of enzymes, the compound disrupts their function.
  • Cell Cycle Modulation : It may interfere with cell cycle regulators leading to cell death in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazines can increase oxidative stress within cells, contributing to their cytotoxic effects on tumors .

Case Studies

Several studies have investigated the biological effects of benzothiazine derivatives:

  • Study on Antimicrobial Activity :
    • A study demonstrated that a related benzothiazine derivative exhibited significant antibacterial activity against Gram-positive bacteria.
    • Minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations .
  • Anticancer Study :
    • In vitro studies revealed that a similar compound inhibited the proliferation of human breast cancer cells with an IC50 value indicating potent activity.
    • Mechanistic studies showed that this inhibition was associated with apoptosis induction .

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a benzothiazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S

This structure allows for interactions with biological targets, making it a candidate for various therapeutic roles.

Antiviral Properties

Research indicates that benzothiazine derivatives exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide have been shown to inhibit HCV polymerase activity effectively . This suggests potential applications in developing antiviral therapies.

Anticancer Activity

Benzothiazine derivatives have also been explored for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antibacterial and Antifungal Effects

The compound's structural features may enhance its antibacterial and antifungal activities. Research has shown that benzothiazine derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing hydrazone derivatives of benzothiazine compounds demonstrated their potential as effective antibacterial agents. The synthesized compounds were evaluated for their activity against multiple bacterial strains, showing promising results that warrant further investigation .

Pharmacological Studies

In another case study, researchers investigated the pharmacokinetics and pharmacodynamics of a related compound in animal models. The findings indicated favorable absorption and distribution characteristics, along with significant therapeutic effects at lower doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,4-benzothiazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Variations

Key differences among analogs lie in the para-substituents on the phenyl ring of the acetamide group:

Compound Name (CID/Reference) Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolidin-1-yl C₂₀H₂₁N₃O₂S 383.47 g/mol Bulky cyclic amine; enhances steric bulk and potential H-bonding capacity
N-[4-(Trifluoromethyl)phenyl] analog () CF₃ C₁₇H₁₃F₃N₂O₂S 366.36 g/mol Electron-withdrawing group; moderate steric bulk, lipophilic
N-[4-(Dimethylamino)phenyl] analog () N(CH₃)₂ C₁₈H₁₉N₃O₂S 365.43 g/mol Electron-donating group; less bulky than pyrrolidine
N-[4-(Difluoromethoxy)phenyl] analog () OCF₂H C₁₇H₁₄F₂N₂O₃S 380.37 g/mol Polar substituent; moderate steric bulk, enhances solubility
N-(4-Chlorophenyl) analog () Cl C₁₆H₁₃ClN₂O₂S 356.81 g/mol Electron-withdrawing; compact substituent, may reduce activity
N-(4-Nitrophenyl) analog () NO₂ C₁₆H₁₃N₃O₄S 367.36 g/mol Strongly electron-withdrawing; may compromise bioavailability

Key Research Findings

QSAR Insights : Bulky para-substituents (e.g., pyrrolidin-1-yl) are critical for antifungal activity, as demonstrated by a 3D-QSAR model (r² = 0.9172, q² = 0.8223) .

Comparative Efficacy : The target compound outperforms chlorophenyl and nitrophenyl analogs in antifungal assays, likely due to superior steric complementarity .

Pharmacokinetic Trade-offs : While pyrrolidine enhances potency, it may reduce metabolic stability compared to smaller substituents (e.g., CF₃) .

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